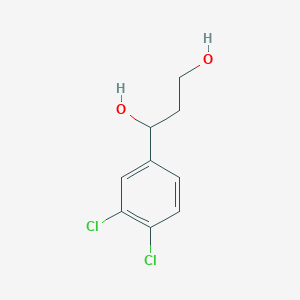
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO6S It is a derivative of benzoic acid and contains functional groups such as an ester, a nitro group, and a chlorosulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield the final product. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining safety and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of ethyl 2-(aminosulfonyl)-4-nitrobenzoate.
Hydrolysis: Formation of 2-(chlorosulfonyl)-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-(chlorosulfonyl)-4-nitrobenzoate involves its functional groups:
Chlorosulfonyl Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in various biochemical pathways.
Ester Group: Can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate can be compared with similar compounds such as:
Ethyl 4-nitrobenzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chlorosulfonyl)-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, which reduces its potential for reduction reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.
Eigenschaften
Molekularformel |
C9H8ClNO6S |
|---|---|
Molekulargewicht |
293.68 g/mol |
IUPAC-Name |
ethyl 2-chlorosulfonyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-4-3-6(11(13)14)5-8(7)18(10,15)16/h3-5H,2H2,1H3 |
InChI-Schlüssel |
RXPGTFVFEKBBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)
![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)


![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)




